molecular formula C13H13N3O3 B5715746 ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate

Cat. No. B5715746
M. Wt: 259.26 g/mol
InChI Key: ZAQAZPZIVUVMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate, also known as EABPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and agriculture. EABPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate is not fully understood, but it has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the inflammatory response and the growth of certain tumors. By inhibiting these enzymes, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate may have potential therapeutic benefits.
Biochemical and Physiological Effects:
ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal studies, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been shown to reduce inflammation and inhibit the growth of tumors. In addition, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been shown to have a low toxicity profile, making it a potential candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate is its low toxicity profile, which makes it a potential candidate for further study in animal models and clinical trials. However, one limitation is its limited solubility in water, which may affect its efficacy and bioavailability.

Future Directions

There are several potential future directions for the study of ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate. One direction is the further study of its anti-inflammatory and anti-tumor effects in animal models and clinical trials. Another direction is the development of more efficient synthesis methods for ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate. Additionally, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate may have potential applications in the field of agriculture as a herbicide, and further study in this area may be warranted.
In conclusion, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and agriculture. Its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future directions have been studied in detail. Further research in this area may lead to the development of new therapeutic and agricultural agents.

Synthesis Methods

Ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate can be synthesized through various methods, including the reaction of ethyl 5-aminopyrazole-4-carboxylate with benzoyl chloride, followed by the addition of sodium hydroxide. Other methods include the reaction of ethyl 5-aminopyrazole-4-carboxylate with benzoyl isothiocyanate or benzoyl azide. These methods have been studied in detail, and the resulting ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been analyzed for purity and efficacy.

Scientific Research Applications

Ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in the fields of medicine and agriculture. In medicine, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been shown to have anti-inflammatory and anti-tumor properties. In agriculture, ethyl 5-amino-1-benzoyl-1H-pyrazole-4-carboxylate has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.

properties

IUPAC Name

ethyl 5-amino-1-benzoylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(18)10-8-15-16(11(10)14)12(17)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQAZPZIVUVMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-benzoylpyrazole-4-carboxylate

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